GDC-0310: A Deep Dive into the Mechanism of Action on the Nav1.7 Voltage-Gated Sodium Channel
GDC-0310: A Deep Dive into the Mechanism of Action on the Nav1.7 Voltage-Gated Sodium Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) and sympathetic ganglion neurons, where it plays a critical role in setting the threshold for action potential generation in nociceptors.[2][3][4] The crucial role of Nav1.7 in pain signaling is highlighted by human genetic studies; gain-of-function mutations are linked to severe pain syndromes like inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital indifference to pain.[4] This strong genetic evidence has spurred significant efforts to develop selective Nav1.7 inhibitors as a novel class of analgesics with the potential for fewer central nervous system (CNS) and cardiovascular side effects.[2]
GDC-0310, an acyl-sulfonamide compound developed by Genentech in collaboration with Xenon Pharmaceuticals, emerged from these efforts as a highly potent and selective Nav1.7 inhibitor.[1][5] It was optimized from an earlier compound, GDC-0276, to improve metabolic stability and pharmacokinetic properties.[1][6] Although its clinical development was discontinued after Phase 1 trials for undisclosed reasons, the preclinical data and structural insights into its mechanism of action provide a valuable case study for the development of selective Nav channel modulators.[3][5][7] This guide provides a detailed technical overview of GDC-0310's mechanism of action, binding characteristics, and the experimental protocols used for its characterization.
Core Mechanism of Action: Allosteric Inhibition via VSD4 Binding
The primary mechanism of action for GDC-0310 is the potent and selective inhibition of the Nav1.7 channel. Unlike traditional local anesthetics that block the channel's central pore, GDC-0310 acts as an allosteric modulator. Groundbreaking cryo-electron microscopy (cryo-EM) studies have revealed that GDC-0310 binds to a previously unknown ligand binding site on the channel's voltage-sensing domain 4 (VSD4).[5][8][9][10]
The eukaryotic Nav channel is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] The S1-S4 segments of each domain form a distinct voltage-sensing domain (VSD), while the S5-S6 segments from all four domains come together to form the ion-conducting pore.[7] GDC-0310 engages with the VSD4 in an unexpected binding mode, orthogonal to the binding pose of the arylsulfonamide class of inhibitors.[8][9][10] This interaction with the VSD4 module stabilizes the channel in a non-conducting state, thereby inhibiting the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.
Figure 1: GDC-0310 Mechanism of Action on Nav1.7 Signaling Pathway.
Quantitative Profile: Potency and Selectivity
GDC-0310 is characterized by its high potency for human Nav1.7 (hNav1.7) and significant selectivity over other Nav channel isoforms, particularly Nav1.5, which is crucial for avoiding cardiac toxicity.[11]
Table 1: In Vitro Potency and Binding Affinity of GDC-0310
| Parameter | Species/Channel | Value | Assay Type |
|---|---|---|---|
| IC₅₀ | hNav1.7 | 0.6 nM[5][12][13] | Electrophysiology |
| IC₅₀ | hNav1.7 | 16 nM[11] | Cellular Sodium Influx |
| Kᵢ | hNav1.7 | 1.8 nM[11][12] | Binding Assay |
| EC₅₀ | IEM Mouse Model | 1.1 µM[11][12] | In Vivo Nociception |
Table 2: Selectivity Profile of GDC-0310 Against Other Human Nav Channels
| Channel Isoform | IC₅₀ (nM) | Selectivity Fold (vs. hNav1.7 IC₅₀ = 16 nM) | Assay Type |
|---|---|---|---|
| hNav1.5 | 1500 nM[11] | ~94-fold | Cellular Sodium Influx |
| hNav1.1 | - | 63 to 330-fold[11] | Voltage Clamp |
| hNav1.2 | - | 63 to 330-fold[11] | Voltage Clamp |
| hNav1.6 | - | 63 to 330-fold[11] | Voltage Clamp |
| hNav1.4 | - | ~6-fold[5][7] | Voltage Clamp |
Note: Selectivity fold calculations can vary based on the specific assay and hNav1.7 potency value used as a reference.
Experimental Protocols and Methodologies
The characterization of GDC-0310 involved a suite of standard and advanced biophysical and cellular assays.
Electrophysiology: Automated Patch Clamp
The primary method for determining the potency and mechanism of ion channel modulators is electrophysiology.
-
Objective: To measure the inhibitory effect of GDC-0310 on sodium currents conducted by Nav1.7 channels.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hSCN9A) are commonly used.
-
Apparatus: High-throughput automated patch-clamp systems (e.g., QPatch or Patchliner) are utilized.
-
Procedure: Cells are captured on a planar patch-clamp chip. A whole-cell configuration is established, allowing control of the membrane potential and measurement of the ionic current flowing across the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to elicit channel opening. Typically, the cell is held at a negative holding potential (e.g., -120 mV) where channels are in a resting state, and then depolarized with a voltage step (e.g., to 0 mV) to induce channel activation and subsequent inactivation.
-
Compound Application: GDC-0310 is applied at various concentrations to the extracellular solution.
-
Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response curve is plotted, and the IC₅₀ value is calculated using a standard logistical equation. State-dependence can be assessed by varying the holding potential or using different voltage protocols to favor resting vs. inactivated channel states.
-
Cellular Sodium Influx Assay
This assay provides a higher-throughput method to assess compound activity in a cellular context.
-
Objective: To measure the inhibition of sodium influx into cells expressing Nav1.7.
-
Methodology:
-
Cell Line: HEK293 cells expressing hNav1.7.
-
Reagents: A sodium-sensitive fluorescent dye (e.g., Asante Natrium Green) is loaded into the cells. A channel activator, such as veratridine, is used to open the Nav channels.
-
Procedure: Cells are incubated with varying concentrations of GDC-0310. The activator is then added to stimulate sodium influx.
-
Measurement: The change in fluorescence, which is proportional to the intracellular sodium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The degree of inhibition at each compound concentration is calculated relative to controls, and an IC₅₀ value is determined.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was used to determine the high-resolution structure of GDC-0310 bound to the Nav1.7 channel, revealing its precise binding site.
-
Objective: To visualize the atomic-level interactions between GDC-0310 and the Nav1.7 channel.
-
Methodology:
-
Protein Construct: A chimeric channel construct is often used, combining the VSD4 of human Nav1.7 with a more stable bacterial sodium channel (NavAb) or a passive pore domain (NavPas) to create a smaller, more stable protein for structural studies.[8]
-
Sample Preparation: The purified channel-inhibitor complex is reconstituted into a lipid nanodisc, which mimics the native membrane environment. The sample is then applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual protein particles in different orientations.
-
Image Processing: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-ligand complex.
-
Model Building: An atomic model of the channel and the bound GDC-0310 is built into the resulting cryo-EM density map to identify key binding interactions.
-
Figure 2: Experimental Workflow for GDC-0310 Characterization.
Preclinical Efficacy and Development
In preclinical studies, GDC-0310 demonstrated a concentration-dependent reduction in nociceptive events in an inherited erythromelalgia (IEM) mouse model, with an EC₅₀ of 1.1 μM.[11] This model provides strong target engagement validation, as the pain phenotype is directly driven by a gain-of-function mutation in Nav1.7. GDC-0310, along with its predecessor GDC-0276, successfully completed Phase 1 clinical trials.[1][5][6] However, further clinical development was subsequently discontinued.[3][7]
Figure 3: Logical Relationship from VSD4 Binding to Analgesia.
Conclusion
GDC-0310 is a potent and selective Nav1.7 inhibitor that exemplifies the modern structure-guided approach to ion channel drug discovery. Its mechanism of action, involving allosteric modulation through a unique binding site on the VSD4, represents a significant advancement from non-selective pore blockers. The detailed characterization of GDC-0310, from high-throughput cellular assays to high-resolution cryo-EM, has provided invaluable insights into the structural biology of Nav channels and the principles for designing subtype-selective inhibitors. While GDC-0310 did not proceed to later-stage clinical trials, the wealth of technical data surrounding its development continues to inform and guide ongoing efforts to develop novel, safe, and effective analgesics targeting the Nav1.7 channel.
References
- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GDC-0310 | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
